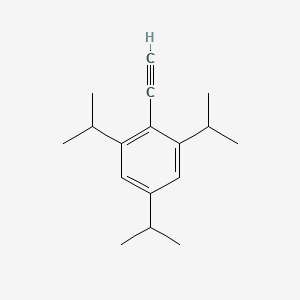

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene

Descripción

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three isopropyl (propan-2-yl) groups and one ethynyl (acetylene) group. This compound is of interest in materials science and organic synthesis, particularly for constructing rigid, three-dimensional frameworks in coordination polymers or supramolecular assemblies.

Propiedades

Número CAS |

94804-13-4 |

|---|---|

Fórmula molecular |

C17H24 |

Peso molecular |

228.37 g/mol |

Nombre IUPAC |

2-ethynyl-1,3,5-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C17H24/c1-8-15-16(12(4)5)9-14(11(2)3)10-17(15)13(6)7/h1,9-13H,2-7H3 |

Clave InChI |

NAFRTBYWXAQHRD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)C)C#C)C(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

4-Isopropenylphenol and 4-Isopropylphenol (): Functional Groups: Both compounds feature isopropyl/isopropenyl groups on a phenol ring. Unlike 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene, they lack ethynyl moieties and are simpler mono-substituted derivatives. Reactivity: The phenolic –OH group in these compounds enables participation in hydrogen bonding and oxidation reactions (e.g., forming 4-benzoquinone during ozonation) . Degradation Pathways: These derivatives are common intermediates in BPA degradation via ozonation, photocatalysis, and Fenton-like processes .

1,3,5-Tri(4-carboxyphenyl)benzene ():

- Substituents : Contains three carboxylphenyl groups instead of isopropyl/ethynyl groups.

- Applications : Used as an organic ligand in hybrid ferrite synthesis, demonstrating the utility of tri-substituted benzene derivatives in coordination chemistry .

Functional Group Comparison

| Compound | Key Substituents | Reactivity/Applications | Stability/Solubility |

|---|---|---|---|

| 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene | Ethynyl + three isopropyl groups | Potential for cross-coupling reactions | High steric hindrance, low polarity |

| 4-Isopropenylphenol | Isopropenyl + phenolic –OH | Oxidative degradation to quinones | Moderate solubility in water |

| 1,3,5-Tri(4-carboxyphenyl)benzene | Three carboxylphenyl groups | Metal-organic framework construction | Polar, high crystallinity |

Physicochemical Properties

- Steric Effects : The tri-isopropyl substitution in 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene likely reduces solubility in polar solvents compared to carboxylated analogues like 1,3,5-tri(4-carboxyphenyl)benzene .

- Electronic Effects : The ethynyl group may enhance electron-withdrawing character, contrasting with the electron-donating isopropyl groups. This duality could enable unique electronic properties in conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.